molecular formula C15H15BrN2O4S B2989582 5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide CAS No. 899976-10-4

5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B2989582
CAS No.: 899976-10-4
M. Wt: 399.26
InChI Key: WYJVURBQMMGSCR-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide (CAS 899976-10-4) is a high-value chemical reagent with a molecular formula of C15H15BrN2O4S and a molecular weight of 399.26 g/mol. This complex small molecule features a furan-2-carboxamide scaffold bearing a bromo substituent and a 1,1-dioxothiazinan-2-yl phenyl group, making it a compelling candidate for antimicrobial research and medicinal chemistry development. Structurally related N-(4-bromophenyl)furan-2-carboxamide analogues have demonstrated significant in vitro antibacterial activity against clinically isolated drug-resistant bacteria, showing particular efficacy against NDM-positive A. baumannii , a critical pathogen identified by the WHO. The furan-carboxamide scaffold is known for its hydrolysis resistance, which is a crucial property for maintaining biological activity. This suggests its potential application in developing novel anti-microbial agents to combat extensively drug-resistant (XDR) bacteria, including carbapenem-resistant K. pneumoniae and E. cloacae , for which treatment options are severely limited . The compound's structure, accessible via synthetic methods such as cross-coupling reactions, provides a versatile platform for chemical derivatization and structure-activity relationship (SAR) studies. It is offered with a purity of 90% or higher and is available in quantities ranging from 1mg to 75mg to support various research scales . This product is intended for non-human research only and is not approved for diagnostic, therapeutic, or veterinary applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c16-14-8-7-13(22-14)15(19)17-11-3-5-12(6-4-11)18-9-1-2-10-23(18,20)21/h3-8H,1-2,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJVURBQMMGSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C₉H₉BrN₂O₄S
  • Molecular Weight : 308.15 g/mol

This compound features a furan ring, a bromine atom, and a dioxothiazinan moiety which may contribute to its biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. Notably, derivatives of furan and thiazine have shown significant activity against various cancer cell lines.

  • In Vitro Studies :
    • Compounds similar to this compound exhibited cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • For instance, derivatives containing the thiazine structure demonstrated IC50 values ranging from 2.93 µM to 7.17 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action :
    • The anticancer activity is believed to stem from the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds have shown inhibitory effects on VEGFR-2, a critical receptor in angiogenesis, with IC50 values reported as low as 435 nM .

Other Pharmacological Activities

Beyond anticancer properties, the compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that related compounds have been evaluated for their anti-inflammatory potential. For example, hydrazone derivatives derived from similar structures have shown promise in reducing inflammatory markers in vitro .
  • Antimicrobial Activity : Preliminary investigations indicate that certain derivatives may possess antimicrobial properties; however, comprehensive studies are still required to establish efficacy and mechanism .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (µM)Mechanism
Thiazine DerivativeMCF-77.17VEGFR-2 Inhibition
Thiazine DerivativeA5492.93VEGFR-2 Inhibition
Hydrazone DerivativeVariousNot SpecifiedAnti-inflammatory

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties/Features References
5-Bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]furan-2-carboxamide (Target) C₁₄H₁₄BrN₂O₄S* ~425.25 4-(1,1-Dioxothiazinan-2-yl)phenyl Polar sulfone group, high hydrogen-bonding capacity, moderate solubility -
5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide C₁₄H₁₅BrNO₂ 325.18 4-Isopropylphenyl Hydrophobic substituent, higher logP (estimated ~4.3), lower polarity
5-Bromo-N-(4-bromophenyl)furan-2-carboxamide C₁₁H₇Br₂NO₂ 344.99 4-Bromophenyl Di-bromo substitution, halogen bonding potential, high molecular weight
5-Bromo-N-[3-chloro-2-(4-prop-2-yn-1-ylpiperazin-1-yl)phenyl]furan-2-carboxamide C₁₈H₁₇BrClN₃O₂ 443.71 Chloro and piperazinyl-propargyl groups Bulky substituent, basic nitrogen, potential for multiple non-covalent interactions
5-Bromo-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}furan-2-carboxamide C₁₆H₁₆BrN₃O₄S₂ 458.35 Pyrrolidinylsulfonyl and thiourea groups Dual sulfonamide/thiourea moieties, high polarity, potential protease inhibition
5-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)furan-2-carboxamide C₁₄H₁₁BrN₂O₂S₂ 383.30 Thiazole-thiophene hybrid substituent Aromatic stacking potential, heterocyclic diversity, moderate logP

Structural and Functional Analysis

Target Compound
  • Core Structure : Brominated furan carboxamide with a phenyl ring substituted by a 1,1-dioxothiazinan group.
  • Key Features: The 1,1-dioxothiazinan group introduces a polar sulfone (-SO₂-) and tertiary amine, enhancing solubility and hydrogen-bonding capacity compared to non-sulfonated analogs. The bromine atom on the furan ring may contribute to halogen bonding in target interactions.
Analog Comparisons

5-Bromo-N-(4-isopropylphenyl)furan-2-carboxamide (): The isopropyl group increases hydrophobicity (logP ~4.3), favoring membrane permeability but reducing aqueous solubility.

Piperazinyl-Chloro Derivative ():

  • The piperazinyl-propargyl group introduces basicity (pKa ~8–10) and structural rigidity.
  • Chlorine atom may direct substituent orientation in binding pockets.

Pyrrolidinylsulfonyl-Thiourea Derivative ():

  • The thiourea moiety (-NHC(=S)NH-) offers strong hydrogen-bonding and metal-coordination capabilities.
  • Sulfonamide group enhances solubility but may reduce blood-brain barrier penetration.

Thiazole-Thiophene Hybrid (): Thiophene and thiazole rings enable π-π stacking with aromatic residues in proteins.

Physicochemical and Bioactivity Implications

  • Solubility : The target compound’s sulfone group likely improves aqueous solubility compared to hydrophobic analogs (e.g., isopropyl or bromophenyl derivatives).
  • logP : Analogs with alkyl or aryl groups (e.g., isopropyl, bromophenyl) exhibit higher logP values (~4–5), whereas sulfone- and thiourea-containing derivatives (target, ) are more polar (logP ~2–3).
  • Piperazinyl derivatives () are prevalent in CNS drugs due to their basicity and blood-brain barrier penetration.

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